1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one
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Overview
Description
1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one is an organic compound with the molecular formula C14H10ClFO2. This compound is characterized by the presence of a chlorophenoxy group and a fluorophenyl group attached to an ethanone backbone. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one typically involves multiple steps, including condensation, cyclization, and substitution reactions. One common method involves the condensation of diamines with benzoylacetone followed by cyclization with substituted benzaldehydes. Industrial production methods often optimize reactant ratios, catalyst selection, and reaction conditions to achieve high yields.
Chemical Reactions Analysis
1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The presence of chlorophenyl and fluorophenyl groups makes it susceptible to nucleophilic and electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles . Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Scientific Research Applications
1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is employed in the study of enzyme inhibition and receptor binding.
Medicine: This compound is a key intermediate in the synthesis of pharmaceuticals with potential therapeutic effects.
Industry: It is used in the production of agrochemicals with fungicidal activity.
Mechanism of Action
The mechanism of action of 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one can be compared with similar compounds such as:
1-[2-(4-chlorophenoxy)-5-chlorophenyl]ethan-1-one: This compound has a similar structure but with an additional chlorine atom, which may alter its reactivity and applications.
1-[2-(4-chlorophenoxy)-5-bromophenyl]ethan-1-one: The presence of a bromine atom instead of fluorine can affect its chemical properties and biological activity.
Properties
IUPAC Name |
1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-9(17)13-8-11(16)4-7-14(13)18-12-5-2-10(15)3-6-12/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWSQLKOPCPRNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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